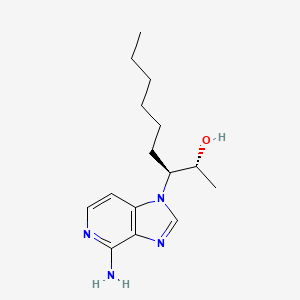
9-(2-Hydroxy-3-nonyl)-3-deazaadenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Hydroxy-3-nonyl)-3-deazaadenine is a synthetic compound known for its significant biological activities It is a derivative of adenine, a purine nucleobase, and is characterized by the presence of a hydroxy nonyl chain at the 9-position and the absence of a nitrogen atom at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxy-3-nonyl)-3-deazaadenine typically involves multiple steps, starting from commercially available adenine derivatives. The key steps include:
Deamination: The removal of the amino group at the 3-position to form the deazaadenine structure.
The reaction conditions often involve the use of strong bases and organic solvents to facilitate the alkylation and deamination processes. The specific reagents and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
9-(2-Hydroxy-3-nonyl)-3-deazaadenine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxy group can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
科学的研究の応用
Chemistry
9-(2-Hydroxy-3-nonyl)-3-deazaadenine serves as a building block for synthesizing novel compounds with potential therapeutic benefits. Its structure allows for various modifications, leading to new chemical entities with distinct biological activities.
Biology
This compound has been extensively studied for its effects on cellular processes:
- Enzyme Inhibition : It acts as an inhibitor of adenosine deaminase (ADA) and phosphodiesterase (PDE), enzymes crucial for regulating adenosine levels in biological systems. Increased adenosine levels can influence various physiological processes, including inflammation and immune responses .
- Cellular Effects : Research indicates that it modulates signaling pathways, impacting cellular proliferation and differentiation .
Medicine
This compound is investigated for its therapeutic potential:
- Adenosine Deaminase Inhibition : By inhibiting ADA, it increases extracellular adenosine concentrations, which can have protective effects in conditions like ischemia and inflammation .
- Antiviral Activity : Similar compounds have shown efficacy against viruses such as herpes simplex virus (HSV), suggesting that this compound may also possess antiviral properties .
Industry
In industrial applications, this compound can be utilized in:
- Material Development : Its unique chemical structure makes it suitable for creating new materials with specific properties.
- Catalysis : It can serve as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Case Studies
- Adenosine Deaminase Inhibition Studies :
- Antitumor Activity Evaluation :
作用機序
The mechanism of action of 9-(2-Hydroxy-3-nonyl)-3-deazaadenine involves its interaction with specific molecular targets, including:
Adenosine Deaminase Inhibition: The compound inhibits the activity of adenosine deaminase, leading to increased levels of adenosine and its metabolites.
Phosphodiesterase Inhibition: It also inhibits phosphodiesterase, affecting the levels of cyclic nucleotides and influencing various cellular processes.
These interactions result in the modulation of signaling pathways and physiological responses, making the compound a valuable tool for studying enzyme functions and developing new therapeutic agents.
類似化合物との比較
9-(2-Hydroxy-3-nonyl)-3-deazaadenine can be compared with other similar compounds, such as:
Erythro-9-(2-hydroxy-3-nonyl)adenine: Another adenine derivative with similar inhibitory effects on adenosine deaminase and phosphodiesterase.
Vidarabine: An antiviral agent with a similar structure but different biological activities.
Cordycepin: A natural compound with inhibitory effects on adenosine deaminase and potential anticancer properties.
特性
CAS番号 |
87871-09-8 |
|---|---|
分子式 |
C15H24N4O |
分子量 |
276.38 g/mol |
IUPAC名 |
(2R,3S)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)nonan-2-ol |
InChI |
InChI=1S/C15H24N4O/c1-3-4-5-6-7-12(11(2)20)19-10-18-14-13(19)8-9-17-15(14)16/h8-12,20H,3-7H2,1-2H3,(H2,16,17)/t11-,12+/m1/s1 |
InChIキー |
DAWSASDELFSMFB-NEPJUHHUSA-N |
SMILES |
CCCCCCC(C(C)O)N1C=NC2=C1C=CN=C2N |
異性体SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C1C=CN=C2N |
正規SMILES |
CCCCCCC(C(C)O)N1C=NC2=C1C=CN=C2N |
Key on ui other cas no. |
87871-09-8 |
同義語 |
(2R,3S)-3-(4-Amino-1H-imidazo(4,5-c)pyridin-1-yl)-2-nonanol 3-deaza-EHNA 4-amino-1-(2-hydroxy-3-nonyl)-1H-imidazo(4,5-c)pyridine 9-(2-hydroxy-3-nonyl)-3-deazaadenine 9-(2-hydroxy-3-nonyl)-3-deazaadenine oxalate, (R*,S*)-(+-)-isomer erythro-9-(2-hydroxy-3-nonyl)-3-deazaadenine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















